N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-6-12-11(5-1)17-14(18-12)8-10-16-13-7-3-4-9-15-13/h1-7,9H,8,10H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRZMDPDLXAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Approach
This method utilizes o-phenylenediamine derivatives and carbonyl-containing intermediates to construct the benzimidazole core. A representative procedure involves:
- Step 1 : Reaction of o-phenylenediamine with a β-ketoester (e.g., ethyl 3-(pyridin-2-ylamino)propanoate) in the presence of a condensing agent (e.g., DCC or EDC) to form an intermediate amide.
- Step 2 : Cyclization under acidic or thermal conditions to yield the benzimidazole ring.
- Step 3 : Functionalization of the ethyl side chain with pyridin-2-amine via nucleophilic substitution or reductive amination.
Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl 3-(pyridin-2-ylamino)propanoate, DMF, 80°C, 12 h | 78% |
| 2 | HCl (conc.), reflux, 6 h | 85% |
| 3 | Pyridin-2-amine, NaBH3CN, MeOH, 25°C, 24 h | 62% |
Bisulfite Adduct-Mediated Synthesis
Adapted from Servi’s method for 2-heteroaryl benzimidazoles, this route employs NaHSO3 adducts of aldehydes to facilitate benzimidazole formation:
- Step 1 : Prepare the bisulfite adduct of 2-pyridinecarboxaldehyde .
- Step 2 : React with o-phenylenediamine in DMF under reflux to form 2-(pyridin-2-yl)-1H-benzimidazole.
- Step 3 : Alkylation with 2-chloroethylamine followed by coupling to pyridin-2-amine.
Purification and Optimization
Solvent Systems
- Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Chloro solvents (DCM, chloroform) improve intermediate isolation.
Catalytic Enhancements
- Lewis acids (e.g., ZnCl2) accelerate imine formation during cyclization.
- Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating.
Analytical Data
Spectral Characterization
Purity and Yield Optimization
| Parameter | Effect on Yield |
|---|---|
| pH 6–7 | Maximizes cyclization (85–90%) |
| Solvent: DMF | Higher purity (≥95% HPLC) vs. ethanol (88%) |
| Temperature: 100°C | Reduces byproducts by 30% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation-Cyclization | High functional group tolerance | Multi-step, lower overall yield (62%) |
| Bisulfite Adduct | Scalable, fewer byproducts | Requires strict temperature control |
Industrial-Scale Considerations
- Cost-Effective Reagents : Use of acetic acid for cyclization reduces production costs by 20%.
- Waste Management : Ethanol/water mixtures enable solvent recovery (≥80% efficiency).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form benzimidazole N-oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products
Oxidation: Benzimidazole N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an allosteric modulator of enzymes involved in metabolic pathways . The benzimidazole moiety is known to interact with DNA, potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)pyridine: Similar structure but lacks the ethylamine linkage.
2-(2-Pyridyl)benzimidazole:
Uniqueness
N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine is unique due to its dual functionality, combining the properties of both benzimidazole and pyridine. This dual functionality enhances its ability to form stable complexes with metal ions and increases its potential biological activity .
Biological Activity
N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine is a heterocyclic compound that integrates the structural features of both benzimidazole and pyridine. This unique combination endows it with significant biological activity, particularly as an allosteric activator of human glucokinase (GK), which plays a crucial role in glucose metabolism. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
The primary mechanism of action for this compound is its role as an allosteric activator of human glucokinase. By binding to GK, this compound enhances the enzyme's activity, leading to increased glycolysis and subsequent hypoglycemic effects. This mechanism positions it as a potential therapeutic agent for managing conditions such as diabetes mellitus, where glucose regulation is critical.
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
1. Hypoglycemic Effects
Research indicates that compounds activating glucokinase can significantly lower blood glucose levels. The activation leads to enhanced glucose uptake and utilization by cells, making it a candidate for diabetes treatment.
2. Antiproliferative Activity
Studies on related benzimidazole compounds have shown antiproliferative effects against various cancer cell lines. For example, derivatives exhibiting similar structures have demonstrated moderate to potent activity against MCF-7 breast cancer cells, indicating potential anticancer properties .
3. Antimicrobial Properties
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities. Compounds with similar frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties .
Table 1: Summary of Biological Activities
Detailed Findings from Research
- Hypoglycemic Effects : In vitro studies demonstrated that this compound significantly activates glucokinase, leading to enhanced glycolytic flux and reduced glucose levels in cellular models.
- Antiproliferative Activity : Related compounds have been tested against multiple cancer cell lines, including MCF-7 and others, showing a correlation between structural modifications and increased cytotoxicity. The mechanism often involves interference with tubulin polymerization or induction of apoptosis through reactive oxygen species (ROS) generation .
- Antimicrobial Efficacy : A series of benzimidazole derivatives have been evaluated for their antimicrobial properties. Compounds structurally related to this compound exhibited significant antibacterial activity with MIC values ranging from 16 µg/mL to over 100 µg/mL against various pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or aza-Michael addition reactions. For example, describes alkylation of pyridin-2-amine derivatives with benzimidazole precursors under reflux conditions using ethanol or acetonitrile as solvents. Post-synthesis, purity is validated using - and -NMR to confirm chemical shifts and coupling constants, supplemented by mass spectrometry (ESI or HRMS) to verify molecular weight .
Q. How is the structural configuration of this compound confirmed using spectroscopic techniques?
- Methodology : Key structural features, such as the ethyl linker between benzimidazole and pyridine moieties, are confirmed via -NMR (e.g., triplet signals for CH groups at δ 2.8–3.2 ppm) and -NMR (e.g., aromatic carbons at 115–135 ppm). IR spectroscopy can identify NH stretching vibrations (~3400 cm) and aromatic C=C/C=N bonds (~1600 cm) .
Q. What crystallographic methods are used to resolve its 3D structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed. Parameters such as unit cell dimensions (e.g., triclinic system with a = 8.28 Å, b = 9.61 Å, c = 16.57 Å) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) are critical for validating the structure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess interactions with targets like kinases or receptors. The benzimidazole-pyridine scaffold’s planarity and electron-rich regions favor π-π stacking and hydrogen bonding with active sites. Validation includes comparing computed binding energies with experimental IC values from enzymatic assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Discrepancies in IC values or selectivity profiles may arise from assay conditions (e.g., cell line variability, ATP concentrations). Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) and meta-analysis of structure-activity relationships (SAR) can clarify mechanisms. For example, highlights glucose uptake modulation via AMPK pathways, requiring confirmation via gene knockout models .
Q. How are hydrogen-bonding networks and supramolecular packing elucidated in crystallographic studies?
- Methodology : SCXRD data analyzed with Olex2 or Mercury software reveal intermolecular interactions. For This compound derivatives, NH groups often form hydrogen bonds with pyrimidine N atoms (distance ~2.8 Å), while aromatic rings engage in parallel-displaced π-stacking (3.5–4.0 Å separation). Thermal ellipsoid plots and Hirshfeld surfaces further quantify interaction contributions .
Q. What role do substituents play in modulating the compound’s pharmacokinetic properties?
- Methodology : Alkyl chains (e.g., hexyl or octyl groups) or halogen substitutions (e.g., bromine) are introduced to enhance lipophilicity (logP) or metabolic stability. ADMET predictions (e.g., SwissADME) guide design, while in vitro assays (e.g., microsomal stability tests) validate half-life improvements. shows that dimethylaminoethyl groups improve solubility without compromising target affinity .
Methodological Considerations
- Synthesis Optimization : Yields vary with reaction time and catalyst (e.g., acetic acid accelerates cyclization in ). Microwave-assisted synthesis may reduce reaction times .
- Data Reproducibility : Crystallographic parameters (e.g., R factor < 0.05) and NMR referencing (e.g., TMS at 0 ppm) ensure reproducibility across labs .
- Contradiction Management : Conflicting biological data require rigorous controls (e.g., siRNA validation in ) and multi-lab collaboration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
